molecular formula C18H14O6 B14589693 3',4'-Dimethoxy-6,7-methylenedioxyisoflavone CAS No. 61243-76-3

3',4'-Dimethoxy-6,7-methylenedioxyisoflavone

Cat. No.: B14589693
CAS No.: 61243-76-3
M. Wt: 326.3 g/mol
InChI Key: CDJXBUDOGYLTOL-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is a methoxyisoflavone, a type of isoflavonoid. Isoflavonoids are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This compound is known for its potential biological activities and is of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone typically involves the use of methoxy-substituted phenyl derivatives and dioxolochromenone structures. The synthetic route may include steps such as methylation, cyclization, and methylenedioxy bridge formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced isoflavonoid derivatives.

    Substitution: Replacement of functional groups, such as methoxy groups, with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoflavonoids, while reduction may produce dihydroisoflavonoids. Substitution reactions can lead to a variety of functionalized isoflavonoid derivatives.

Scientific Research Applications

3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone include:

Uniqueness

3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylenedioxy groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

61243-76-3

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C18H14O6/c1-20-13-4-3-10(5-15(13)21-2)12-8-22-14-7-17-16(23-9-24-17)6-11(14)18(12)19/h3-8H,9H2,1-2H3

InChI Key

CDJXBUDOGYLTOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC4=C(C=C3C2=O)OCO4)OC

Origin of Product

United States

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